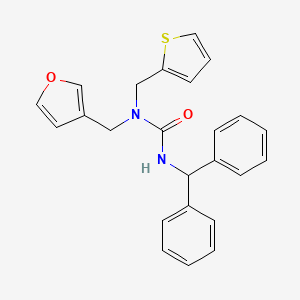

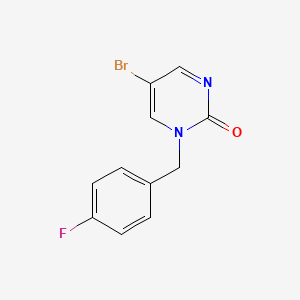

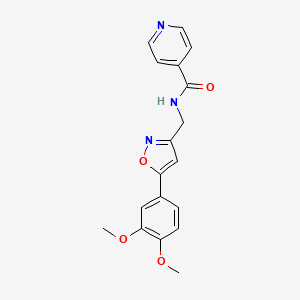

![molecular formula C23H20N2O4S B2800194 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide CAS No. 941993-01-7](/img/structure/B2800194.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole ring, the attachment of the phenyl group, and the substitution of the benzamide with the isopropylsulfonyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoxazole ring, phenyl group, and isopropylsulfonyl-substituted benzamide would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. Factors such as its polarity, solubility, melting point, and boiling point would all be affected by the presence of the benzoxazole ring, phenyl group, and isopropylsulfonyl-substituted benzamide .科学的研究の応用

Synthesis and Biological Activities

This compound, as part of a broader class of benzamide derivatives, has been extensively studied for its potential in various scientific applications. While the specific compound N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide has not been directly mentioned in available literature, there's significant research on closely related compounds that shed light on the potential applications and methodologies relevant to this chemical structure.

Anti-inflammatory Applications : The synthesis and evaluation of indolyl azetidinones, including derivatives of benzamide, have demonstrated significant anti-inflammatory activities. These compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and ulcerogenic activities, suggesting their potential in developing new therapeutic agents for inflammation-related conditions (R. Kalsi et al., 1990).

Anticancer Activities : Benzamide derivatives have been explored for their anticancer properties. For instance, a series of substituted benzamides showed moderate to excellent anticancer activity against several cancer cell lines, indicating the promise of benzamide structures in cancer research (B. Ravinaik et al., 2021).

Optical and Chiral Applications : The influence of stereoregularity on optically active polyacrylamides bearing an oxazoline pendant, including benzamide derivatives, has been studied. These findings highlight the potential of such compounds in applications requiring chiral recognition and optical properties, which could extend to pharmaceutical and material science applications (Wei Lu et al., 2010).

Anti-Tubercular Scaffold : The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives using ultrasound assistance has shown promising anti-tubercular activity. This research underscores the utility of benzamide frameworks in addressing infectious diseases, with some derivatives exhibiting significant efficacy against Mycobacterium tuberculosis (Urja D. Nimbalkar et al., 2018).

Antiplasmodial Activities : The exploration of acyl derivatives of aminofurazanes, including benzamide structures, for their activity against Plasmodium falciparum, has revealed potent antiplasmodial properties. The study indicated that benzamides with specific substitutions could offer new pathways for malaria treatment (Theresa Hermann et al., 2021).

作用機序

Target of Action

The primary targets of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide are currently unknown

Mode of Action

It is hypothesized that the compound may interact with its targets via ortho C−H functionalization of amides .

Biochemical Pathways

The compound’s potential to affect ortho C−H functionalization of amides suggests it may influence pathways involving these biochemical reactions .

将来の方向性

特性

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLDGUFISKXCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

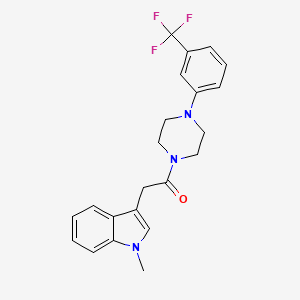

![1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole](/img/structure/B2800111.png)

![1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B2800115.png)

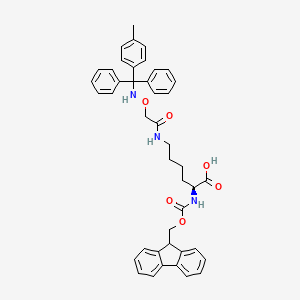

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)

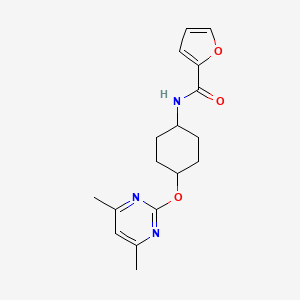

![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)